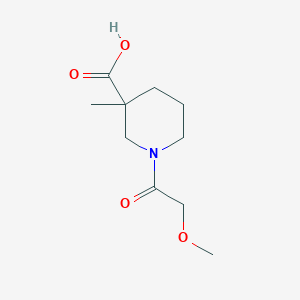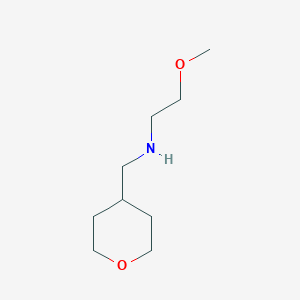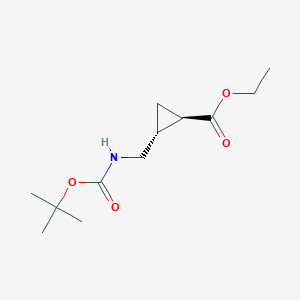
Ethyl (1R,2R)-rel-2-(tert-Butoxycarbonyl-aminomethyl)cyclopropancarboxylat
Übersicht
Beschreibung
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of a cyclopropane ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected aminomethyl group
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Vorbereitungsmethoden
The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagent.
Aminomethylation: The cyclopropane intermediate is then subjected to aminomethylation, introducing the aminomethyl group. This step may involve the use of formaldehyde and ammonia or other aminating agents.
Boc Protection: The aminomethyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the Boc-protected amine.
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.
Wirkmechanismus
The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects. The cyclopropane ring may also contribute to the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate can be compared with similar compounds such as:
Ethyl (1R,2R)-rel-2-(aminomethyl)cyclopropanecarboxylate: Lacks the Boc protection, making it more reactive but less stable.
Methyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclobutanecarboxylate: Contains a cyclobutane ring instead of a cyclopropane ring, altering its steric and electronic properties.
Eigenschaften
IUPAC Name |
ethyl (1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBBBVBSFWTGE-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)
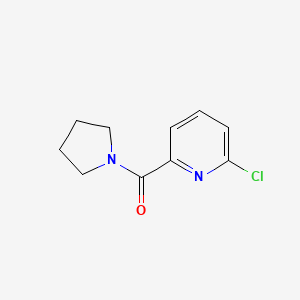
![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)
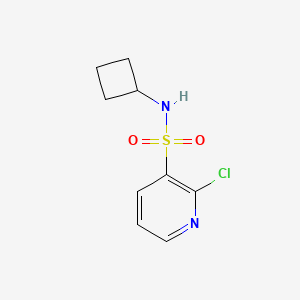
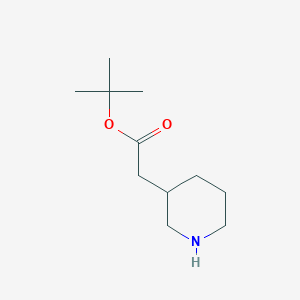
methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
